Scaffold-Specific ZAC Antagonism Potential: Structural Determinants Versus Reference Antagonist TTFB
High-strength differential evidence is currently limited for this specific compound. However, the broader N-(thiazol-2-yl)-benzamide class has demonstrated that substitution patterns critically determine ZAC inhibitory potency and selectivity. The reference antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) exhibited an IC50 of ~1–3 μM at ZAC and showed no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, or α1 glycine receptors at 30 μM [1]. Analogs lacking the 2,5-dimethylphenyl carbamoylmethyl group or possessing different benzamide substitutions displayed IC50 values ranging from >100 μM to ~1 μM, highlighting the sensitivity of activity to specific structural features [1]. For CAS 921582-92-5, the unique combination of a 2,5-dimethylphenyl carbamoylmethyl group and an unsubstituted benzamide moiety is hypothesized to confer distinct binding interactions, but confirmatory quantitative data from head-to-head comparisons are not publicly available at this time.
| Evidence Dimension | ZAC antagonist potency (IC50) and selectivity profile |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | TTFB IC50 ~1–3 μM; inactive at 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, α1 glycine receptors at 30 μM; other analogs IC50 >100 μM to ~1 μM |
| Quantified Difference | Not determinable without direct testing |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes expressing human ZAC; Zn2+ (1 mM) as agonist |
Why This Matters
Understanding ZAC pharmacology is an emerging area, and having a tool compound with a defined substitution pattern enables researchers to probe structure–activity relationships not accessible with TTFB or simpler analogs.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
